molecular formula C19H18N8O B2942853 3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide CAS No. 2034532-19-7

3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide

货号: B2942853
CAS 编号: 2034532-19-7
分子量: 374.408
InChI 键: HWBBHSNDTFSUNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1H-Pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrrolidine ring substituted with a [1,2,4]triazolo[4,3-a]pyrazine moiety and a pyrazole group. Its molecular formula is C₂₀H₁₈N₈O (estimated based on analogs in and ), with a molecular weight of approximately 388.4 g/mol (similar to CAS 2034531-70-7 in ). The compound’s structure combines a triazolopyrazine ring (a bicyclic system with nitrogen-rich heterocycles) and a pyrazole group, which are pharmacologically significant motifs known for modulating kinase inhibition or receptor binding .

属性

IUPAC Name

3-pyrazol-1-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c28-19(14-3-1-4-16(11-14)27-8-2-6-22-27)23-15-5-9-25(12-15)17-18-24-21-13-26(18)10-7-20-17/h1-4,6-8,10-11,13,15H,5,9,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBBHSNDTFSUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazolopyrazine intermediates, which are then coupled with a pyrrolidine derivative. The final step involves the formation of the benzamide linkage.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.

    Synthesis of Triazolopyrazine Moiety: This involves the reaction of pyrazine derivatives with azides under thermal or catalytic conditions to form the triazole ring.

    Coupling with Pyrrolidine: The triazolopyrazine intermediate is then coupled with a pyrrolidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide Linkage: The final step involves the reaction of the coupled intermediate with benzoyl chloride to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidized Derivatives: Formation of hydroxylated or ketone derivatives.

    Reduced Forms: Formation of alcohols or amines.

    Substituted Derivatives: Formation of various substituted benzamides.

作用机制

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Table 1: Key Structural Variations in Triazolopyrazine/Pyridine-Based Analogs

Compound Name & CAS (if available) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound: 3-(1H-Pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide [1,2,4]Triazolo[4,3-a]pyrazine - Pyrazole at benzamide
- Pyrrolidin-3-yl linker
C₂₀H₁₈N₈O ~388.4 Reference compound
N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS 2034531-70-7) [1,2,4]Triazolo[4,3-a]pyrazine - 1-Methyl-3-phenylpyrazole
- Carboxamide linkage
C₂₀H₂₀N₈O 388.4 Pyrazole substitution (methyl and phenyl groups) alters steric bulk and electronic properties, potentially affecting target selectivity.
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide [1,2,4]Triazolo[4,3-a]pyrazine - Methoxy group at pyrazine position 8
- Methyl linker
C₁₉H₁₇N₇O₂ ~379.4 Methoxy substitution may enhance solubility but reduce metabolic stability due to potential oxidative demethylation.
2-(1H-Pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide (CAS 1630858-01-3) [1,2,4]Triazolo[4,3-a]pyridine - Pyrrole instead of pyrazole
- Pyridine core
C₁₈H₁₅N₅O 317.3 Pyridine core reduces nitrogen content vs. pyrazine, potentially diminishing π-π stacking interactions with aromatic residues in target proteins.

Key Observations

  • Heterocyclic Core Impact : The [1,2,4]triazolo[4,3-a]pyrazine core (as in the target compound) provides more nitrogen atoms compared to triazolopyridine analogs (e.g., CAS 1630858-01-3), which may improve binding to ATP pockets in kinases .

Analogs with Tetrazole or Modified Linkers

Table 2: Analogs with Bioisosteric Replacements or Altered Linkers

Compound Name & CAS Core Structure Key Modifications Molecular Formula Molecular Weight (g/mol) Pharmacological Implications
2-(1H-Tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide (CAS 1401568-99-7) [1,2,4]Triazolo[4,3-a]pyridine - Tetrazole replaces pyrazole
- Propyl linker
C₁₈H₁₆N₈O 376.4 Tetrazole’s acidity (pKa ~4.9) mimics carboxylic acids, potentially improving solubility but requiring pH-dependent absorption.
3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide (Patent, 2021) [1,2,4]Triazolo[4,3-a]pyridine - Trifluoromethyl group
- Piperazine linker
C₂₉H₂₆F₃N₇O 570.6 Trifluoromethyl group enhances metabolic stability; piperazine improves solubility via basic nitrogen.

Key Observations

  • Linker Flexibility : The pyrrolidin-3-yl linker in the target compound offers conformational rigidity compared to propyl or piperazine linkers, which may restrict binding to specific protein conformations .
  • Bioisosteric Replacements : Tetrazole (CAS 1401568-99-7) and pyrazole (target compound) serve distinct roles—tetrazole enhances solubility, while pyrazole optimizes π-stacking .

Research Findings and Implications

  • Kinase Inhibition : Triazolopyrazine derivatives (e.g., ) are reported in kinase inhibitor patents, suggesting the target compound may share similar mechanisms, though substituent variations influence potency .
  • Metabolic Stability : Compounds with trifluoromethyl groups () or methoxy substitutions () highlight trade-offs between stability and solubility, guiding lead optimization .
  • Synthetic Challenges : Isomerization of triazolopyrimidine derivatives () underscores the need for precise reaction conditions to avoid undesired byproducts during synthesis .

生物活性

The compound 3-(1H-pyrazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide , commonly referred to as N-TPPB, is a complex organic molecule characterized by multiple heterocyclic rings. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. Research has indicated that this compound may have significant interactions with various biological targets, particularly kinases, and may exhibit anti-proliferative properties relevant to cancer research.

Chemical Structure and Properties

The molecular formula of N-TPPB is C17H18N10C_{17}H_{18}N_{10} with a molecular weight of approximately 362.4 g/mol. Its structure includes:

  • A benzamide core
  • A pyrrolidine moiety
  • Substituents including pyrazole and triazolo[4,3-a]pyrazine rings

Research indicates that N-TPPB may interact with specific cellular targets, primarily through the inhibition of kinases. Kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to diseases such as cancer. The compound's ability to inhibit these enzymes could potentially slow down or prevent cell division, making it a candidate for further investigation in oncology.

Anti-Proliferative Activity

Studies suggest that N-TPPB exhibits anti-proliferative activity, which is significant in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation.

Enzyme Inhibition

N-TPPB has been noted for its potential to inhibit specific kinases. The following table summarizes the biological activities observed in related compounds:

Compound NameStructure FeaturesBiological Activity
3-(1H-pyrazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}pyrrolidin)benzamideSimilar pyrazole and triazole structuresKinase inhibitor
5-(1H-pyrazol-1-yl)-N-(2-{[1,2,4]triazolo[4,3-b]pyridin}ethyl)benzamideVariation in substituentsAnticancer activity
2-(1H-pyrazol-5-yl)-N-(6-{[1,2,4]triazolo[4,3-a]pyrimidin}propyl)benzamideDifferent ring systemsAntimicrobial properties

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to N-TPPB:

  • Kinase Inhibition : Research has shown that certain derivatives of pyrazole exhibit selective inhibition of kinases involved in cancer progression. These findings suggest that N-TPPB may share similar inhibitory properties.
  • Anti-Cancer Properties : In vitro studies have demonstrated that compounds with structural similarities to N-TPPB can significantly reduce cell viability in various cancer cell lines. For example, one study reported a compound exhibiting up to 85% inhibition of tumor necrosis factor (TNF) at specific concentrations.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against common pathogens like E. coli and S. aureus, indicating a broader therapeutic potential beyond oncology.

常见问题

Q. What are the common synthetic routes for constructing the [1,2,4]triazolo[4,3-a]pyrazine core in this compound?

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclization of 3-hydrazinopyrazin-2-one derivatives with activated carboxylic acids. A general method involves reacting an acid (e.g., substituted benzoic acid) with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C, followed by addition of N1-aryl/benzyl-3-hydrazinopyrazin-2-one and refluxing for 24 hours. This method yields diverse triazolopyrazinones with varying substituents .

Q. How is the benzamide moiety introduced into the pyrrolidine ring system?

The benzamide group is typically coupled to the pyrrolidin-3-amine intermediate using standard amidation protocols. For example, activation of the carboxylic acid with CDI or HATU, followed by reaction with the pyrrolidine amine under inert conditions. Characterization via 1^1H NMR and ESI-MS confirms successful conjugation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1^1H NMR : To confirm substitution patterns (e.g., pyrazole and triazole protons resonate at δ 7.5–8.5 ppm) .
  • ESI-MS : For molecular weight verification (e.g., [M+H]+^+ peaks matching theoretical values) .
  • IR Spectroscopy : To detect amide C=O stretches (~1650–1680 cm1^{-1}) and pyrazole/triazole C-N vibrations .

Advanced Research Questions

Q. How can researchers optimize low yields during the cyclization step of the triazolopyrazine core?

Yield optimization may involve:

  • Solvent Screening : Replacing DMF with DMA or NMP to improve solubility .
  • Catalyst Use : Adding catalytic amounts of DMAP to accelerate activation .
  • Flow Chemistry : Implementing continuous-flow systems to enhance reaction control and reduce side products (e.g., Omura-Sharma-Swern oxidation principles) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., glucose concentration in hepatocyte assays vs. MES seizure models ). To address this:

  • Standardize Assays : Use consistent cell lines (e.g., rat hepatocytes) and control compounds.
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values under matched conditions .
  • Metabolic Stability Tests : Evaluate compound stability in vitro to rule out degradation artifacts .

Q. How can computational methods predict the binding mode of this compound to kinase targets?

Molecular docking studies using software like AutoDock Vina can model interactions between the triazolopyrazine core and kinase ATP-binding pockets. Key steps:

  • Protein Preparation : Retrieve crystal structures (e.g., PDB: 5TF) and remove water/ligands .
  • Ligand Parameterization : Assign charges and torsional constraints to the compound.
  • Binding Affinity Scoring : Compare docking scores (e.g., ΔG) with known inhibitors to prioritize targets .

Q. What alternative synthetic routes exist for introducing the pyrazole ring?

Pyrazole rings can be synthesized via:

  • Cyclocondensation : Reacting hydrazines with α,β-unsaturated ketones (e.g., 4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one) .
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions to attach pre-formed pyrazole boronic esters .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for CDI-mediated activation to prevent hydrolysis .
  • Data Interpretation : Cross-validate NMR peaks with computational predictions (e.g., ChemDraw simulations) to avoid misassignment .
  • Advanced Analytics : Use X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。